Isopentaquine

概要

説明

Isopentaquine is a synthetic compound belonging to the class of 8-aminoquinolines. It was initially developed as an antimalarial agent during the mid-20th century. This compound, along with its analogs such as primaquine and pamaquine, has been studied extensively for its potential to treat and prevent malaria, particularly caused by Plasmodium vivax and Plasmodium ovale .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isopentaquine typically involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives. These derivatives are then separated by distillation and sublimation. The 8-nitroquinoline is subsequently reduced using tin powder in the presence of hydrochloric acid to yield the corresponding amine . Another method involves the amination of 8-chloroquinoline .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to ensure the efficient production of the compound.

化学反応の分析

Types of Reactions: Isopentaquine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine group.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Reduction: Tin powder and hydrochloric acid or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 8-aminoquinoline.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

Isopentaquine has been extensively studied for its antimalarial properties. It has shown efficacy against the liver stages of Plasmodium species, making it a valuable tool in malaria prophylaxis and treatment . Additionally, it has been investigated for its potential neurotoxic effects, providing insights into the safety and side effects of 8-aminoquinoline compounds .

In chemistry, this compound serves as a precursor for the synthesis of various quinoline derivatives, which are important in medicinal chemistry for developing new therapeutic agents. Its derivatives have also been explored for their antimicrobial and anticancer activities .

作用機序

Isopentaquine exerts its antimalarial effects by interfering with the mitochondrial electron transport chain of the Plasmodium parasites. It specifically targets the cytochrome bc1 complex, disrupting the parasite’s energy production and leading to its death . This mechanism is similar to other 8-aminoquinolines, such as primaquine and tafenoquine .

類似化合物との比較

- Primaquine

- Pamaquine

- Tafenoquine

Comparison: Isopentaquine, like primaquine and pamaquine, is an 8-aminoquinoline with antimalarial properties. it differs in its pharmacokinetic profile and potential side effects. Primaquine is more widely used due to its established efficacy and safety profile . Tafenoquine, a newer analog, offers the advantage of a longer half-life, allowing for single-dose treatments . This compound’s unique structural features and reactivity make it a valuable compound for further research and development in antimalarial therapy .

生物活性

Isopentaquine, a synthetic compound belonging to the class of 8-aminoquinolines, has been primarily investigated for its antimalarial properties. Although it is not currently in clinical use, historical research indicates its potential effectiveness against malaria, particularly against Plasmodium vivax and Plasmodium falciparum.

Research from the mid-20th century explored this compound's efficacy in treating malaria. It was compared with other 8-aminoquinolines like primaquine and pamaquine. The exact mechanism of action remains somewhat unclear; however, it is suggested that this compound may interfere with the DNA replication process of the malaria parasites, thereby inhibiting their growth and survival .

Biological Activity

This compound exhibits significant biological activity as an antimalarial agent. Key findings regarding its biological activity include:

- Efficacy Against Malaria : It has shown effectiveness in reducing the infectivity of P. falciparum gametocytes, which is crucial for malaria transmission control.

- Comparative Studies : In historical studies, this compound was found to be less effective than primaquine, which has overshadowed its development as a treatment option .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in various contexts:

- Antimalarial Efficacy : A study comparing this compound with quinine indicated that while both had some effectiveness against certain strains of malaria, this compound was less successful against others .

- Combination Therapies : Ongoing research is exploring the use of this compound in combination therapies to enhance treatment efficacy and reduce resistance development.

Comparative Analysis with Other 8-Aminoquinolines

The following table summarizes the structural and pharmacological features of this compound compared to other related compounds:

| Compound | Structure Description | Unique Features |

|---|---|---|

| This compound | Branched alkyl chain | Potential candidate for malaria treatment |

| Primaquine | Linear chain with an amino group | Established first-line treatment for malaria |

| Pentaquine | Similar branched structure | Lower efficacy against certain malaria strains |

| Rhodoquine | Contains ethyl groups | Focused on specific Plasmodium species |

| Quinocide | Additional methyl groups | Different pharmacokinetic properties |

This compound's unique branched alkyl chain contributes to its distinct pharmacological profile, making it a promising candidate for further exploration in malaria treatment strategies.

Recent Advances and Future Directions

Recent research has focused on synthesizing derivatives of 8-aminoquinolines to enhance their biological activity. For instance, modifications have been made to improve their efficacy against various strains of viruses and cancer cells, indicating a broader potential application for compounds similar to this compound .

特性

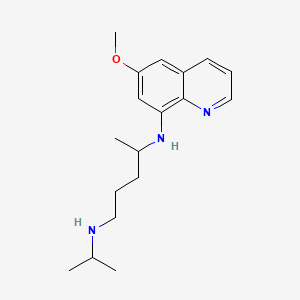

IUPAC Name |

4-N-(6-methoxyquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-13(2)19-9-5-7-14(3)21-17-12-16(22-4)11-15-8-6-10-20-18(15)17/h6,8,10-14,19,21H,5,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNYPZBTGPKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-73-7 | |

| Record name | Isopentaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentaquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。